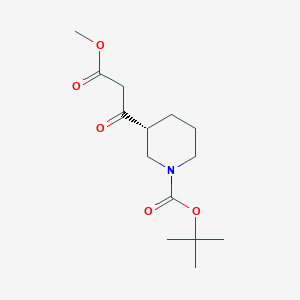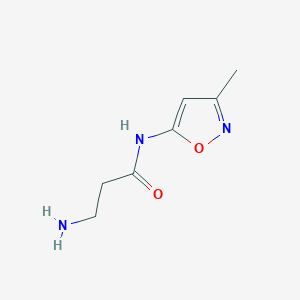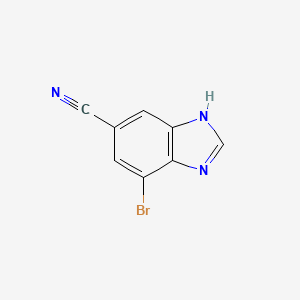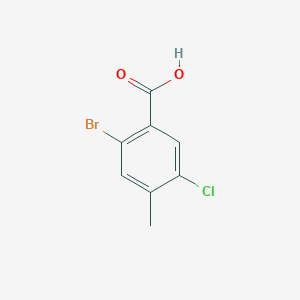![molecular formula C6H12ClN B1377027 Clorhidrato de 3-Azabiciclo[3.2.0]heptano CAS No. 16084-57-4](/img/structure/B1377027.png)
Clorhidrato de 3-Azabiciclo[3.2.0]heptano
Descripción general
Descripción
3-Azabicyclo[3.2.0]heptane hydrochloride is a chemical compound with the molecular formula C6H12ClN . It has a molecular weight of 133.62 .
Molecular Structure Analysis
The molecular structure of 3-Azabicyclo[3.2.0]heptane hydrochloride can be represented by the InChI code1S/C6H11N.ClH/c1-2-6-4-7-3-5 (1)6;/h5-7H,1-4H2;1H . Chemical Reactions Analysis
The chemical reactions involving 3-Azabicyclo[3.2.0]heptane hydrochloride have been studied in the context of its synthesis. The key step in one synthesis method was the photochemical decomposition of CHF2-substituted pyrazolines .Physical And Chemical Properties Analysis
3-Azabicyclo[3.2.0]heptane hydrochloride is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Imitando bencenos meta-sustituidos
Los biciclo[3.1.1]heptanos, que están estructuralmente relacionados con el 3-Azabiciclo[3.2.0]heptano, se han propuesto para imitar el fragmento de bencenos meta-sustituidos en compuestos biológicamente activos debido a sus ángulos similares entre los vectores de salida, la distancia entre los sustituyentes y las propiedades fisicoquímicas .
Actividades antiprotozoarias
Los compuestos estructuralmente similares al 3-Azabiciclo[3.2.0]heptano han mostrado potentes y selectivas actividades antiprotozoarias, lo que sugiere que los derivados del 3-Azabiciclo[3.2.0]heptano podrían explorarse para el desarrollo potencial de fármacos antiprotozoarios .
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Azabicyclo[3.2.0]heptane hydrochloride . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand these influences better.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-Azabicyclo[3.2.0]heptane hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been studied for its potential as a dopaminergic ligand, interacting with dopamine receptors such as D2L and D3 . These interactions are crucial for understanding its role in modulating neurotransmitter activity and its potential therapeutic applications.
Cellular Effects
The effects of 3-Azabicyclo[3.2.0]heptane hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with dopamine receptors can alter intracellular signaling cascades, affecting various cellular responses . Additionally, it may impact gene expression by influencing transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 3-Azabicyclo[3.2.0]heptane hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for dopamine receptors, where it can either inhibit or activate these receptors depending on the context . This binding can lead to changes in gene expression and enzyme activity, further influencing cellular functions.
Dosage Effects in Animal Models
The effects of 3-Azabicyclo[3.2.0]heptane hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective application in research and potential therapeutic use.
Metabolic Pathways
3-Azabicyclo[3.2.0]heptane hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Azabicyclo[3.2.0]heptane hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, impacting its overall activity and function.
Subcellular Localization
The subcellular localization of 3-Azabicyclo[3.2.0]heptane hydrochloride is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its localization is essential for elucidating its role in cellular processes.
Propiedades
IUPAC Name |
3-azabicyclo[3.2.0]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-4-7-3-5(1)6;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMVRRSVCSOBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B1376944.png)
![Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1376945.png)
![tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B1376947.png)

![2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1376953.png)
![(2S)-4-amino-N-[(1R,4R,5R)-5-amino-4-[(2R,4R,5S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1376954.png)

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide](/img/structure/B1376957.png)
![3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1376960.png)





